Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate is a complex organic compound that features a pyridine ring substituted with a cyano group and a sulfanylacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate typically involves the reaction of 3-cyanopyridine-2-thiol with ethyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate exerts its effects is primarily through its interaction with biological macromolecules. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate can be compared with other similar compounds such as:
Ethyl 2-(3-cyanopyridin-2-yl)acetate: Lacks the sulfanylacetamido group, making it less versatile in terms of chemical reactivity.
3-Cyanopyridine-2-thiol: Lacks the ester and amido groups, limiting its applications in medicinal chemistry.
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate: Contains an ether linkage instead of a sulfanyl group, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H13N3O3S |
---|---|
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
ethyl 2-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-11(17)7-15-10(16)8-19-12-9(6-13)4-3-5-14-12/h3-5H,2,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
CPYFBBCELGWZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.